molecular formula C42H37ClF3PRuS B12318577 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane

Cat. No.: B12318577
M. Wt: 798.3 g/mol
InChI Key: PCBRQBCMBTZBQC-UHFFFAOYSA-L
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Description

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane is a complex organometallic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane typically involves the following steps:

    Formation of 2,6-bis(2,4,6-trimethylphenyl)benzenethiolate: This is achieved by reacting 2,6-bis(2,4,6-trimethylphenyl)benzene with a thiolating agent under controlled conditions.

    Coordination with Chlororuthenium(1+): The thiolate ligand is then coordinated with chlororuthenium(1+) in the presence of a suitable solvent and under inert atmosphere to prevent oxidation.

    Addition of Tris(4-fluorophenyl)phosphane: Finally, tris(4-fluorophenyl)phosphane is added to the reaction mixture to form the desired complex.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using high-purity reagents, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolate ligand.

    Reduction: Reduction reactions can occur at the ruthenium center, altering its oxidation state.

    Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.

Major Products

    Oxidation: Oxidized forms of the thiolate ligand.

    Reduction: Reduced forms of the ruthenium center.

    Substitution: New complexes with different ligands.

Scientific Research Applications

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Industrial Applications: It is used in the development of new industrial processes and materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state. The thiolate and phosphane ligands also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
  • 2,4,6-trimethylbenzoyl bis(p-tolyl) phosphine oxide

Uniqueness

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to similar compounds

Properties

IUPAC Name

2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tris(4-fluorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26S.C18H12F3P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;/h7-13,25H,1-6H3;1-12H;1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBRQBCMBTZBQC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClF3PRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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